1-(Piperidin-1-yl)prop-2-en-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the propenone moiety is substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
1-(Piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities or the inhibition of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
1-(1-Oxo-3-phenyl-2-propenyl)piperidine:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one:
(E)-1-(Piperidin-1-yl)octadec-2-en-1-one: This compound has a longer alkyl chain, which can influence its physical and chemical properties.
Uniqueness: 1-(Piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of a piperidine ring and a propenone moiety
Properties
IUPAC Name |
1-piperidin-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPXSHDJQUNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26835-47-2 | |
Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20325560 | |
Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10043-37-5 | |
Record name | 1-(1-Piperidinyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interact with biological systems to exert its antidiabetic effects?
A1: Research suggests that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interacts with several key metabolic pathways to improve glucose regulation and lipid metabolism in high-fat-fed mice. []
- AMPK Activation: The compound appears to activate AMP-activated protein kinase (AMPK) in both skeletal muscle and liver tissue. [] AMPK is a crucial energy sensor that promotes glucose uptake and fatty acid oxidation while suppressing hepatic glucose production.
- Glucose Uptake Enhancement: Increased AMPK phosphorylation by (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is linked to enhanced glucose transporter 4 (GLUT4) protein content in skeletal muscle, facilitating glucose uptake. []
- Hepatic Glucose Production Reduction: In the liver, the compound seems to reduce the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), enzymes critical for gluconeogenesis. [] This downregulation contributes to decreased hepatic glucose output.
- Improved Insulin Sensitivity: The study observed that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one treatment improved insulin sensitivity in high-fat-fed mice, suggesting a potential role in mitigating insulin resistance. []
Q2: What is the structural characterization of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, and how was this information obtained?
A2: While the provided research focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, another study investigated the structural characteristics of closely related (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. [] This study employed a combination of techniques:
- Nuclear Magnetic Resonance (NMR): One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for assigning 1H and 13C signals, elucidating the structure and connectivity of the molecules. []
- Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique provided insights into the spatial proximity of protons within the molecule, offering valuable information about its three-dimensional conformation. []
- Variable-Temperature NMR Spectroscopy: By studying the NMR spectra at different temperatures, researchers can observe changes in chemical shifts and peak patterns, revealing dynamic aspects of the molecule's structure and potential conformational equilibria. []
- Molecular Modeling: Computational modeling tools complement experimental data, allowing researchers to build and refine three-dimensional structures, calculate energy minima, and simulate molecular behavior. []
Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on 1-(piperidin-1-yl)prop-2-en-1-one derivatives? What modifications were investigated, and how did they affect the biological activity?
A3: While the provided research doesn't explicitly delve into comprehensive SAR studies, the differences in structures between the two papers highlight a potential area for SAR investigation. The first paper focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, which has two hydroxyl groups on the phenyl ring. [] The second paper examines derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, with only one hydroxyl group. [] Comparing the biological activities of these compounds with varying hydroxyl group substitutions could reveal insights into the importance of the 3-hydroxyl group for the observed antidiabetic effects. Future studies could systematically modify the substituents on the phenyl ring, the piperidine ring, or the alkene linker to explore their impact on potency, selectivity, and downstream target engagement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.